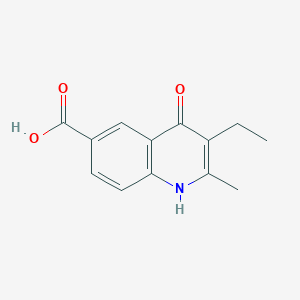![molecular formula C17H16N2O4 B5616603 N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide often involves multi-step chemical reactions, starting from simpler precursors. For instance, compounds with similar structural motifs have been synthesized through various methods, including photochemical or thermal isomerization and condensation reactions with dialkyl phosphite or lithiated intermediates, leading to the formation of desired benzamides or carboxamides. These processes highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product efficiently (Nishiwaki & Fujiyama, 1972); (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds like N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations provide detailed insights into the molecular geometry, electronic structure, and potential reactive sites of these compounds. For example, crystal structure determination has confirmed the structures of related molecules, providing a basis for understanding the molecular conformation and interactions that may influence their properties and reactivity (Metz et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide and similar compounds is influenced by their functional groups and molecular structure. These molecules may undergo various chemical reactions, including acylation, amidation, and cyclization, which are fundamental for modifying their structure and potentially enhancing their biological activity. Understanding these reactions is essential for the design and synthesis of novel compounds with improved properties (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties can be assessed through experimental techniques and influence the compound's stability, formulation, and delivery in potential pharmaceutical applications. For instance, the crystalline structure of related compounds provides insights into their stability and solubility characteristics, which are crucial for their practical use (Viterbo et al., 1980).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamentally influenced by the compound's molecular structure. Studies on related compounds provide a basis for predicting the behavior of N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide in chemical and biological systems. For example, the presence of specific functional groups can dictate the compound's reactivity towards nucleophiles or electrophiles and its potential to interact with enzymes or receptors in biological systems (Demir et al., 2015).
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)19(2)14-6-4-13(5-7-14)18-17(21)12-3-8-15-16(9-12)23-10-22-15/h3-9H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFKVCNLAYQUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)


![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)






![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)
![N-(5-chloro-2-methoxybenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5616624.png)